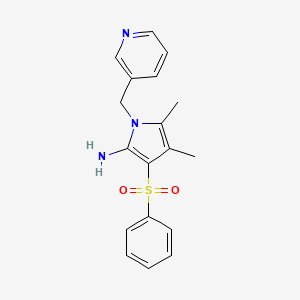
1H-Pyrrol-2-amine, 4,5-dimethyl-3-(phenylsulfonyl)-1-(3-pyridinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(PYRIDIN-3-YL)METHYL]-1H-PYRROL-2-AMINE is a complex organic compound that features a pyrrole ring substituted with benzenesulfonyl, dimethyl, and pyridin-3-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(PYRIDIN-3-YL)METHYL]-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. One common method includes the reaction of a pyrrole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(PYRIDIN-3-YL)METHYL]-1H-PYRROL-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(PYRIDIN-3-YL)METHYL]-1H-PYRROL-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(PYRIDIN-3-YL)METHYL]-1H-PYRROL-2-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(BENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE
- 4,5-DIMETHYL-1-[(PYRIDIN-3-YL)METHYL]-1H-PYRROL-2-AMINE
- 3-(BENZENESULFONYL)-1-[(PYRIDIN-3-YL)METHYL]-1H-PYRROL-2-AMINE
Uniqueness
3-(BENZENESULFONYL)-4,5-DIMETHYL-1-[(PYRIDIN-3-YL)METHYL]-1H-PYRROL-2-AMINE is unique due to the presence of both benzenesulfonyl and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-4,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrol-2-amine |
InChI |
InChI=1S/C18H19N3O2S/c1-13-14(2)21(12-15-7-6-10-20-11-15)18(19)17(13)24(22,23)16-8-4-3-5-9-16/h3-11H,12,19H2,1-2H3 |
InChI Key |
PDUFDRXLJUCBAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CN=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-fluorophenoxy)phenyl]-5-methyl-1H-tetrazole](/img/structure/B11479413.png)
![3-[(4-bromophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11479415.png)
![6-acetyl-5-(4-chlorophenyl)-2,7-dimethyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B11479418.png)
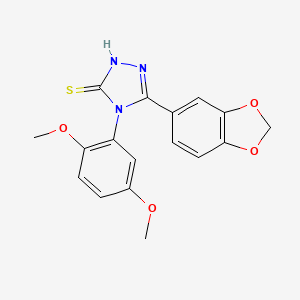

![[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B11479430.png)
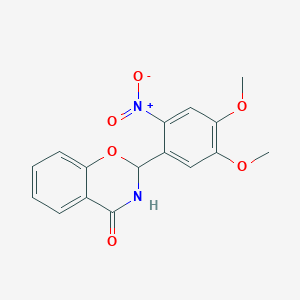
![2-[(2-isopropyl-5-methylphenoxy)methyl]-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylbenzamide](/img/structure/B11479432.png)
![3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11479439.png)
![7-{4-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11479444.png)
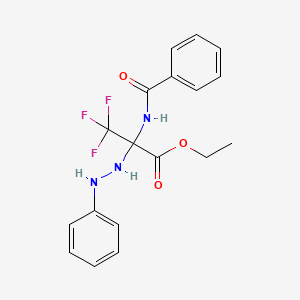
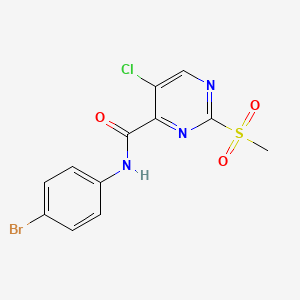
![N-(3,4-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B11479479.png)
![4-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11479490.png)
